4-(3-chloro-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one 4-(3-chloro-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0807349
InChI: InChI=1S/C22H22ClNO5/c1-5-27-19-12-14(10-17(23)20(19)28-13(2)3)11-18-22(25)29-21(24-18)15-6-8-16(26-4)9-7-15/h6-13H,5H2,1-4H3/b18-11-
SMILES: CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)Cl)OC(C)C
Molecular Formula: C22H22ClNO5
Molecular Weight: 415.9 g/mol

4-(3-chloro-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

CAS No.:

Cat. No.: VC0807349

Molecular Formula: C22H22ClNO5

Molecular Weight: 415.9 g/mol

* For research use only. Not for human or veterinary use.

4-(3-chloro-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one -

Specification

Molecular Formula C22H22ClNO5
Molecular Weight 415.9 g/mol
IUPAC Name (4Z)-4-[(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one
Standard InChI InChI=1S/C22H22ClNO5/c1-5-27-19-12-14(10-17(23)20(19)28-13(2)3)11-18-22(25)29-21(24-18)15-6-8-16(26-4)9-7-15/h6-13H,5H2,1-4H3/b18-11-
Standard InChI Key QKKQQVOGLCDAMW-WQRHYEAKSA-N
Isomeric SMILES CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)Cl)OC(C)C
SMILES CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)Cl)OC(C)C
Canonical SMILES CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)Cl)OC(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator